Kapakahine B

Description

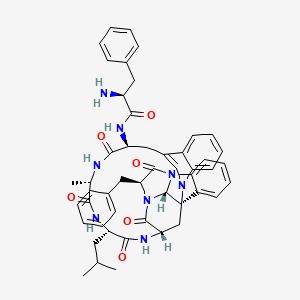

Structure

2D Structure

Properties

Molecular Formula |

C49H52N8O6 |

|---|---|

Molecular Weight |

849 g/mol |

IUPAC Name |

(2S)-2-amino-N-[(1R,11S,14S,17S,20S,23S,33R)-23-benzyl-14-methyl-17-(2-methylpropyl)-12,15,18,21,24-pentaoxo-2,13,16,19,22,25-hexazaheptacyclo[18.11.1.11,22.12,9.03,8.026,31.025,33]tetratriaconta-3,5,7,9(34),26,28,30-heptaen-11-yl]-3-phenylpropanamide |

InChI |

InChI=1S/C49H52N8O6/c1-28(2)22-36-45(61)54-38-26-49(34-19-11-13-21-40(34)56-47(63)41(57(46(38)62)48(49)56)24-31-16-8-5-9-17-31)55-27-32(33-18-10-12-20-39(33)55)25-37(44(60)51-29(3)42(58)52-36)53-43(59)35(50)23-30-14-6-4-7-15-30/h4-21,27-29,35-38,41,48H,22-26,50H2,1-3H3,(H,51,60)(H,52,58)(H,53,59)(H,54,61)/t29-,35-,36-,37-,38-,41-,48-,49+/m0/s1 |

InChI Key |

OPQHNERZELMQDK-SDDYZPPISA-N |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@H]2C[C@@]3([C@@H]4N(C2=O)[C@H](C(=O)N4C5=CC=CC=C53)CC6=CC=CC=C6)N7C=C(C[C@@H](C(=O)N1)NC(=O)[C@H](CC8=CC=CC=C8)N)C9=CC=CC=C97)CC(C)C |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC2CC3(C4N(C2=O)C(C(=O)N4C5=CC=CC=C53)CC6=CC=CC=C6)N7C=C(CC(C(=O)N1)NC(=O)C(CC8=CC=CC=C8)N)C9=CC=CC=C97)CC(C)C |

Synonyms |

kapakahine B |

Origin of Product |

United States |

Isolation Methodologies and Advanced Characterization of Kapakahine B

Challenges in Natural Product Isolation from Marine Sponges (e.g., Cribrochalina olemda)

Marine sponges are recognized as a prolific source of structurally diverse and biologically active natural products. mdpi.comresearchgate.netrsc.org However, isolating these compounds, including Kapakahine B from species like Cribrochalina olemda, is often hindered by several factors. One major challenge is the complex biological matrix of the sponge tissue, which contains a vast array of primary and secondary metabolites, lipids, proteins, and inorganic salts. researchgate.net Separating the target compound from this intricate mixture requires highly selective and efficient methods.

Another significant challenge is the often low concentration of the desired natural product within the sponge tissue. frontiersin.orgpublications.csiro.au This necessitates the processing of large quantities of biomass to obtain even small amounts of the pure compound for structural elucidation and further studies. Environmental concerns and technical difficulties associated with harvesting large amounts of marine organisms also pose limitations on the supply of these natural products. mdpi.compublications.csiro.au

Furthermore, marine sponges often harbor diverse microbial communities, and it is frequently debated whether the isolated natural products are produced by the sponge host or its associated symbionts. mdpi.comnih.govnih.gov This symbiotic relationship adds another layer of complexity to the isolation process, as the desired compound might be present in either the sponge tissue or the microbial fraction. nih.govnih.gov Challenges in sponge metagenomic research include the quality and yield of isolated DNA, identifying genes of interest among homologs, insufficient clone numbers in libraries, and time-consuming screening procedures. nih.gov

Advanced Chromatographic Techniques for this compound Purification

The purification of this compound from crude sponge extracts typically involves the application of advanced chromatographic techniques. These methods exploit the differences in physicochemical properties of the compounds in the mixture, such as polarity, size, and charge, to achieve separation. hilarispublisher.comstudymind.co.uk

Initial extraction of freeze-dried sponge material is commonly performed using organic solvents. researchgate.net The resulting extract is then subjected to fractionation, often through liquid-liquid partitioning, to reduce the complexity of the mixture. researchgate.net Subsequent purification steps rely heavily on various chromatographic methods.

Techniques such as column chromatography (CC), including vacuum liquid chromatography (VLC) and flash column chromatography, are often employed for initial separation and fractionation based on polarity. researchgate.nethilarispublisher.combaranlab.orgfigshare.com High-Performance Liquid Chromatography (HPLC) is a crucial technique for achieving higher resolution purification and isolating pure compounds. researchgate.nethilarispublisher.commdpi.comnih.govnih.gov Both analytical and preparative HPLC systems are utilized, with preparative HPLC suitable for isolating larger quantities of the target compound. mdpi.comnih.gov Reversed-phase HPLC, using C18 columns and gradients of solvents like acetonitrile (B52724) and water, is commonly applied in the purification of marine natural products, including peptides like the kapakahines. researchgate.netnih.govnih.gov

Interactive Table 1: Examples of Chromatographic Techniques Used in Natural Product Isolation

| Technique | Principle of Separation | Application in Isolation |

| Column Chromatography (CC) | Differential adsorption and elution based on polarity | Initial fractionation and purification |

| Flash Column Chromatography | Faster form of CC using pressure | Rapid purification of larger samples |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between stationary and mobile phases | High-resolution separation and purification of pure compounds |

| Reversed-Phase HPLC | Separation based on hydrophobicity using a non-polar stationary phase | Common for peptides and other polar/moderately polar compounds |

Spectroscopic Analysis for Structural Elucidation and Confirmation of this compound

Once a compound like this compound has been isolated to sufficient purity, spectroscopic techniques are indispensable for determining its chemical structure and confirming its identity. researchgate.netnih.gov A combination of methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), provides comprehensive structural information. publications.csiro.aunih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Features

NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules by providing information about the connectivity and environment of atoms, particularly hydrogen and carbon. mdpi.comrsc.org For complex natural products like this compound, which contains multiple fused rings and diverse functional groups, various 1D and 2D NMR experiments are essential.

Typical NMR experiments used in structural elucidation include ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). acs.org These experiments help in assigning proton and carbon signals, identifying coupled spins, determining direct carbon-proton correlations, and establishing long-range carbon-proton connectivities, respectively. Analysis of chemical shifts, coupling constants, and cross-peaks in 2D NMR spectra allows for the construction of the molecular framework. acs.org NMR data is crucial for confirming the presence and arrangement of structural features such as the α-carboline ring system and the peptide linkages in this compound. mdpi.comnih.gov

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation pattern, which can aid in structural confirmation. publications.csiro.aunih.govnih.gov High-resolution mass spectrometry (HRMS), such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), is particularly valuable for determining the accurate mass of the intact molecule, allowing for the determination of its precise molecular formula. figshare.comnih.govrsc.org

Fragmentation analysis using tandem mass spectrometry (MS/MS) can provide information about the substructures within the molecule by breaking it into smaller, charged fragments and measuring their mass-to-charge ratios. nih.gov Analyzing the fragmentation pattern can help confirm the sequence of amino acid residues in peptide natural products like this compound and verify the presence of specific structural moieties. nih.gov

Application of Advanced Marfey's Method for Absolute Stereochemical Assignment of Amino Acid Residues

Peptide natural products like this compound are composed of amino acid residues, which, with the exception of glycine, are chiral. libretexts.org Determining the absolute configuration (D or L) of these amino acid residues is crucial for a complete structural characterization. mdpi.comwikipedia.org Marfey's method is a widely used indirect chromatographic technique for assigning the absolute stereochemistry of amino acids in peptides. mdpi.comresearchgate.net

The method involves hydrolyzing the peptide to its constituent amino acids. The resulting amino acids are then derivatized with a chiral reagent, such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA, also known as Marfey's reagent). mdpi.comspringernature.com This reaction creates diastereomers, which are compounds with the same molecular formula and connectivity but different spatial arrangements, and importantly, they have different physicochemical properties. springernature.com

These diastereomeric derivatives are then separated using reversed-phase HPLC. mdpi.comspringernature.com By comparing the retention times of the derivatized amino acids from the sample with those of derivatized authentic standards of known D and L configurations, the absolute stereochemistry of the amino acid residues in the original peptide can be determined. mdpi.comspringernature.com Advanced applications of Marfey's method, often coupled with techniques like HPLC-MS, enhance the sensitivity and specificity of the analysis, allowing for the accurate assignment of stereochemistry even for unusual or modified amino acids. mdpi.comspringernature.comresearchgate.net Studies on kapakahines have utilized Marfey's method to determine the configuration of their amino acid residues, revealing that in Kapakahines A-D, all amino acid residues were found to have the L configuration. mdpi.com

Interactive Table 2: Spectroscopic and Stereochemical Analysis Techniques

| Technique | Information Provided | Application for this compound |

| ¹H NMR | Proton environments and connectivity | Elucidating proton framework and coupling patterns |

| ¹³C NMR | Carbon environments | Determining carbon skeleton and functional groups |

| 2D NMR (COSY, HSQC, HMBC) | Atom connectivity and correlations | Building the molecular structure, confirming linkages |

| High-Resolution MS | Accurate molecular weight and elemental composition | Determining molecular formula |

| Tandem MS (MS/MS) | Fragmentation pattern | Confirming amino acid sequence and structural subunits |

| Marfey's Method + HPLC | Absolute configuration of amino acid residues | Assigning D or L configuration to amino acids in the peptide |

Analytical Method Development for Quantitative Assessment of this compound from Natural Sources

Beyond isolation and structural characterization, it is often necessary to develop analytical methods for the quantitative assessment of this compound in natural sources or extracts. This is important for purposes such as evaluating the yield from different isolation procedures, monitoring the compound's presence in various sponge samples, or studying its distribution.

Quantitative analysis typically involves the development and validation of chromatographic methods, most commonly HPLC, coupled with a suitable detector. jpionline.orgekb.eg A sensitive and selective HPLC method is developed to separate this compound from other components in the complex matrix. nih.gov The method parameters, such as the stationary phase (e.g., reversed-phase column), mobile phase composition and gradient, flow rate, and detection wavelength (often UV detection based on the chromophores present in the molecule), are optimized to achieve good peak resolution and sensitivity for this compound. nih.govjpionline.orgekb.eg

Validation of the analytical method is crucial to ensure its reliability, accuracy, precision, linearity, sensitivity, and specificity. jpionline.orgekb.eg This involves parameters such as the limit of detection (LOD) and limit of quantification (LOQ), linearity range, accuracy (recovery studies), and precision (repeatability and intermediate precision). jpionline.orgekb.eg Once validated, the method can be used to accurately quantify the amount of this compound present in a given sample by comparing the peak area or height to a calibration curve prepared using known concentrations of a pure standard of this compound. jpionline.org

Interactive Table 3: Key Parameters in Analytical Method Validation

| Parameter | Description | Significance for Quantitative Analysis of this compound |

| Linearity | Proportionality between analyte concentration and detector response | Ensures accurate quantification across a concentration range |

| Accuracy | Closeness of measured values to the true concentration | Indicates how well the method measures the actual amount |

| Precision | Agreement between replicate measurements | Reflects the reproducibility of the method |

| Limit of Detection (LOD) | Lowest analyte concentration that can be reliably detected | Determines the minimum amount detectable |

| Limit of Quantification (LOQ) | Lowest analyte concentration that can be reliably quantified with acceptable accuracy and precision | Determines the minimum amount that can be measured accurately |

| Specificity | Ability of the method to measure only the target analyte | Ensures that other compounds do not interfere with the measurement |

Total Synthesis and Synthetic Strategy Development for Kapakahine B

Rationale for Total Synthesis Due to Scarcity of Natural Isolate

Kapakahine B is isolated in only minute quantities from the marine sponge Cribrochalina olemda scripps.edunih.gov. For instance, only 0.3 mg of this compound was obtained from 840 g of crude sponge ethanolic extract nih.gov. This extreme scarcity makes it impractical to obtain sufficient amounts of the compound from natural sources for comprehensive biological studies, preclinical development, or potential therapeutic use scripps.edu. The limited availability has significantly hindered research into its reported anti-leukemia activity scripps.edunih.gov. Consequently, total synthesis has emerged as an essential approach to provide a sustainable supply of this compound and its analogues, thereby facilitating further investigation into their properties and potential applications capes.gov.brscripps.edu. The development of gram-scale syntheses has been a key achievement in addressing this supply issue capes.gov.brnih.govacs.org.

Key Synthetic Achievements and Pioneering Methodologies for this compound and Analogues

The total synthesis of this compound and its analogues has spurred the development of innovative synthetic methodologies to address the unique structural complexities. Several research groups have contributed significantly to this field, pioneering strategies for constructing the core molecular features.

Enantiospecific total synthesis, which aims to synthesize a single enantiomer of a chiral compound, has been a critical area of focus for this compound due to its biological relevance capes.gov.brnih.gov. Achieving complete stereocontrol, particularly at the quaternary center, is a significant challenge capes.gov.br. Pioneering work has demonstrated enantiospecific routes to this compound, enabling the synthesis of the natural, biologically active form capes.gov.brnih.govmdpi.comacs.org. These approaches often involve carefully designed sequences that control the stereochemistry at key steps, leading to the desired enantiomer capes.gov.brnih.gov.

To overcome the limitations of natural isolation, the development of gram-scale synthetic strategies has been paramount capes.gov.brnih.govacs.org. Researchers have devised efficient routes that allow for the production of this compound and related compounds in quantities sufficient for more extensive biological testing and potentially for preclinical studies capes.gov.brscripps.edunih.govacs.orgthieme-connect.comresearchgate.net. These strategies often involve optimizing reaction conditions, minimizing the number of steps, and avoiding tedious purification procedures to make the synthesis practical on a larger scale nih.govbaranlab.orgacs.org.

A key transformation in the synthesis of Kapakahines, which are N-linked tryptamine (B22526) dimers, is the formation of the indole-aniline linkage capes.gov.brnih.govbaranlab.orgacs.org. Oxidative coupling reactions have been developed to forge this crucial bond, setting important structural features, including the quaternary center, often with high stereocontrol capes.gov.brnih.govacs.org. This direct coupling approach has been a significant simplification compared to earlier strategies and has been successfully applied in scalable syntheses nih.govbaranlab.orgacs.orgu-tokyo.ac.jp.

The α-carboline ring system embedded within this compound is a particularly challenging moiety to construct synthetically acs.orgbaranlab.orgacs.orgorganic-chemistry.org. Direct synthesis of this six-membered ring system has proven difficult, often leading to undesired isomers nih.govbaranlab.org. Innovative strategies have been developed to overcome this, including approaches that involve the rearrangement of a more readily accessible pyrroloindoline architecture into the desired α-carboline system nih.govbaranlab.org. This transformation often requires careful control of reaction conditions to favor the formation of the thermodynamically less stable, but desired, isomer nih.govbaranlab.org.

The macrocyclic structure of this compound, particularly its twisted conformation, presents unique challenges for cyclization capes.gov.brbaranlab.orgacs.orgthieme-connect.comacs.org. Traditional macrocyclization methods can be inefficient for such complex and strained rings acs.org. Synthetic strategies have incorporated innovative macrocyclization approaches, including those that utilize dynamic equilibration of complex late-stage intermediates capes.gov.brbaranlab.orgthieme-connect.comresearchgate.net. This strategy allows the system to explore different conformations and ring closure modes, ultimately leading to the formation of the desired, albeit strained, macrocycle capes.gov.brbaranlab.orgthieme-connect.com. In some cases, a Curtin-Hammett scenario has been envisioned, where the desired isomer reacts faster and irreversibly from an equilibrium mixture, driving the reaction towards the desired macrocyclic product thieme-connect.com.

Here is a table summarizing some key synthetic achievements:

| Synthetic Achievement | Description |

| Enantiospecific Synthesis | Achieves synthesis of a single enantiomer with complete stereocontrol. capes.gov.brnih.gov |

| Gram-Scale Synthesis | Enables production of this compound in sufficient quantities for research. capes.gov.brnih.govacs.org |

| Indole-Aniline Oxidative Coupling | Forms the crucial N-linked bond between indole (B1671886) and aniline (B41778) units. capes.gov.brnih.govbaranlab.orgacs.org |

| α-Carboline Ring System Construction | Addresses the challenge of building the strained six-membered ring. nih.govbaranlab.org |

| Dynamic Equilibration in Macrocyclization | Utilizes equilibrium to favor the formation of the twisted macrocycle. capes.gov.brbaranlab.orgthieme-connect.comresearchgate.net |

Stereocontrol in the Formation of Hindered Quaternary Centers

A key challenge in the synthesis of this compound is the formation of hindered quaternary centers with precise stereochemical control. acs.org In the enantiospecific total synthesis reported by Baran and coworkers, a crucial oxidative N-C bond-forming reaction was employed to establish a key quaternary center with complete stereocontrol. nih.govcapes.gov.brresearchgate.net This transformation involved a direct coupling between an indole and an aniline derivative. acs.orgu-tokyo.ac.jpthieme-connect.comnih.gov

Specifically, the synthesis utilized an oxidative coupling of an indole with an aniline, followed by cyclization of the resulting imine with a pendant amide to form the aminal center. organic-chemistry.org This strategy proved effective in the synthesis of this compound, providing impressive induction of stereochemistry. organic-chemistry.org The reaction conditions, involving o-iodoaniline and N-iodosuccinimide (NIS) in acetonitrile (B52724), were found to be effective for this coupling, yielding the desired intermediate in good yield and diastereoselectivity. u-tokyo.ac.jpthieme-connect.com The mechanism is thought to involve initial oxidation of the aniline by NIS, leading to a reactive species that undergoes coupling. u-tokyo.ac.jpnih.gov

Fragment Coupling and Late-Stage Functionalization in Total Synthesis

A notable aspect of the synthetic strategy is the construction of the twisted macrocycle. This was achieved through a unique strategy involving the dynamic equilibration of complex late-stage intermediates. nih.govcapes.gov.brresearchgate.net This approach allowed for the molecule's topology to shift, facilitating the macrocyclization event. acs.org The formation of the imidazolone (B8795221) ring and subsequent deprotection steps were carried out at a late stage to complete the synthesis of Kapakahine F, which was then coupled with Boc-Phe-OH to yield this compound. thieme-connect.com The macrocyclization strategy via dynamic equilibrium is considered a powerfully simplifying transformation in accessing this natural product family. nih.govcapes.gov.br

Comparative Analysis of Different Synthetic Routes to this compound and Related Analogues

While various strategies exist for the synthesis of peptidic natural products, including macrolactamization or macrolactonization approaches, the synthesis of kapakahines B and F by the Baran group highlights the effectiveness of alternative carbon-carbon bond-forming macrocyclizations and unique cyclization approaches when dealing with complex or unusual amino acid residues. thieme-connect.com

The Baran route is characterized by its enantiospecificity and scalability, enabling the synthesis of kapakahines B and F on a gram scale. acs.orgnih.govcapes.gov.br The route's efficiency is attributed to two key simplifying transformations: the stereocontrolled oxidative N-C bond formation for the quaternary center and the late-stage macrocyclization via dynamic equilibration. nih.govcapes.gov.br

Biosynthetic Hypotheses and Pathways of Kapakahine B

Proposed Biogenetic Origins of N-Linked Tryptamine (B22526) Dimers

A key feature of Kapakahine B is the unusual N1-C3 linkage between two tryptophan-derived units, forming a complex α-carboline system. alfa-chemistry.combaranlab.org The formation of this nitrogen-to-carbon bond is a significant departure from the more common carbon-carbon linked indole (B1671886) dimers. alfa-chemistry.com The biogenetic origins of such nitrogen-linked dimers are not well understood, but several plausible routes have been considered. alfa-chemistry.com

One of the most direct proposed mechanisms is a radical- or cationic-based oxidative dimerization. alfa-chemistry.com In this scenario, an oxidative process would directly forge the N1-C3 bond between two tryptamine precursors. alfa-chemistry.com Another possibility involves the nucleophilic displacement of a leaving group, such as a halide, on one indole unit by the indole nitrogen of another. However, this route often requires strongly basic conditions and may lead to an undesired stereochemical outcome. alfa-chemistry.com

Further hypotheses include a potential rearrangement from an N1-C2 linked dimer to the thermodynamically more stable N1-C3 linkage, or a "Somei hypothesis" that proceeds through the dimerization of N-hydroxyindoles. alfa-chemistry.com The total synthesis of this compound and related compounds has provided some support for an oxidative coupling mechanism, where an aniline-like precursor is activated to become electrophilic and is then attacked by the nucleophilic C3 position of a tryptamine unit. alfa-chemistry.comwikipedia.orgnih.gov This synthetic approach, which successfully constructs the key quaternary stereocenter, may mimic the natural biosynthetic strategy. wikipedia.org

Table 1: Summary of Hypothesized Formation Pathways for the N-Linked Tryptamine Dimer

| Hypothesis | Proposed Mechanism | Key Intermediates | Supporting Evidence/Considerations |

|---|---|---|---|

| Oxidative Dimerization | Direct formation of the N1-C3 bond via a radical- or cationic-based process. alfa-chemistry.com | Radical or cationic tryptamine species. | A straightforward and common strategy in alkaloid biosynthesis. alfa-chemistry.com |

| Nucleophilic Displacement | The indole nitrogen (N1) of one unit attacks an electrophilic carbon (e.g., C3 bearing a leaving group) on another unit. alfa-chemistry.com | Halogenated or otherwise activated tryptamine precursor. | May require harsh conditions not typical in biological systems and can lead to incorrect stereochemistry. alfa-chemistry.com |

| N1-C2 to N1-C3 Rearrangement | Initial formation of an N1-C2 linked dimer, which then rearranges to the more stable N1-C3 linkage. alfa-chemistry.com | N1-C2 linked tryptamine dimer. | Experimental attempts to induce this rearrangement have been challenging. alfa-chemistry.com |

| "Somei Hypothesis" | Dimerization occurs via N-hydroxyindole precursors with subsequent loss of water. alfa-chemistry.com | N-hydroxyindoles. | An alternative pathway for indole dimerization. alfa-chemistry.com |

| Electrophilic Aniline (B41778) Attack | An activated aniline species acts as an electrophile, which is then attacked by the C3 position of a tryptamine nucleophile. alfa-chemistry.comnih.gov | Activated aniline, tryptamine. | This strategy was successfully used in the total synthesis of Kapakahines, suggesting it is a plausible biomimetic route. alfa-chemistry.comwikipedia.orgnih.gov |

Enzymatic and Non-Enzymatic Considerations in Macrocyclic Peptide Formation

The macrocyclic hexapeptide backbone of this compound is another significant biosynthetic feature. nih.gov In marine organisms, large peptide macrocycles are typically assembled by one of two major enzymatic systems: Non-Ribosomal Peptide Synthetases (NRPS) or through the post-translational modification of ribosomally synthesized peptides (RiPPs). baranlab.orgwikipedia.orgdntb.gov.ua

NRPS are large, multi-domain enzymes that act as an assembly line, sequentially adding amino acids to a growing peptide chain. dntb.gov.ua The final step is often a macrocyclization reaction, catalyzed by an integrated thioesterase (TE) domain which cleaves the completed peptide from the enzyme and ligates its ends. baranlab.org RiPPs, conversely, are produced by the translation of a precursor peptide gene on the ribosome, which is then tailored by various enzymes to yield the final macrocyclic product. wikipedia.org

It is plausible that the biosynthesis of this compound involves an NRPS-like pathway to assemble the hexapeptide chain from its constituent amino acids (including the two modified tryptophan units). thermofisher.com The final head-to-tail cyclization to form the macrocycle would likely be an enzymatically controlled process to ensure efficiency and stereochemical control. baranlab.org However, insights from the total synthesis of this compound also suggest a possible non-enzymatic, thermodynamically driven cyclization, where a complex late-stage linear precursor achieves the correct conformation to react, forming the twisted macrocycle in a process of dynamic equilibration. wikipedia.orgnih.gov

Table 2: Comparison of Potential Macrocyclization Strategies

| Strategy | Description | Key Features | Relevance to this compound |

|---|---|---|---|

| Non-Ribosomal Peptide Synthetase (NRPS) | Modular enzyme complex that synthesizes peptides without ribosomes. dntb.gov.ua | Assembly-line logic; often incorporates non-proteinogenic amino acids; cyclization via a Thioesterase (TE) domain. baranlab.org | Plausible for assembling the complex peptide backbone and catalyzing cyclization. |

| Ribosomally synthesized and Post-translationally modified Peptides (RiPPs) | A precursor peptide is made on the ribosome and later modified by enzymes to form the macrocycle. wikipedia.org | Genetically encoded precursor; requires a suite of tailoring enzymes for modification and cyclization. wikipedia.org | A possible alternative, especially common for peptide natural products in sponges and their symbionts. wikipedia.org |

| Chemoenzymatic/Biomimetic Synthesis | Combines chemical synthesis of a linear precursor with enzymatic cyclization. baranlab.org | Offers high selectivity and efficiency of enzymatic catalysis. baranlab.org | Laboratory syntheses using this approach provide models for how nature might achieve similar transformations. wikipedia.orgnih.gov |

| Spontaneous/Thermodynamically-Driven Cyclization | A linear precursor folds into a reactive conformation and cyclizes without direct enzymatic catalysis for the final ring-closing step. | Driven by the intrinsic chemical reactivity and conformational preference of the precursor. wikipedia.org | The total synthesis of this compound utilized such a strategy, suggesting it may be a feature of the natural pathway. wikipedia.orgnih.gov |

Precursor Incorporation Studies (Hypothetical)

To definitively identify the building blocks and intermediates of the this compound biosynthetic pathway, precursor incorporation studies using isotopically labeled compounds would be essential. Such experiments, while challenging with marine sponges, are a cornerstone of biosynthetic research. thermofisher.com

The hypothetical experiment would involve administering suspected precursors, labeled with stable isotopes like ¹³C, ¹⁵N, or ²H, to the sponge Cribrochalina olemda or its associated microorganisms in a controlled environment. The precursors would include the fundamental amino acids that constitute the peptide backbone, such as L-tryptophan and L-proline. alfa-chemistry.comwikipedia.orgfoodb.ca After a suitable incubation period, this compound would be re-isolated and analyzed using high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The detection and location of the isotopic labels in the final molecule would provide direct evidence of the biosynthetic pathway. For example, feeding with [indole-¹⁵N]-L-tryptophan would be expected to label only one of the two key nitrogen atoms in the tryptamine dimer, helping to unravel the sequence of the dimerization.

Table 3: Hypothetical Isotopic Labeling Experiment for this compound Biosynthesis

| Labeled Precursor Fed to Sponge | Expected Location of Isotope in this compound | Information Gained |

|---|---|---|

| L-Tryptophan (¹³C-labeled backbone) | Carbons corresponding to the two tryptamine units | Confirms L-tryptophan as the primary precursor for the dimer. |

| L-Tryptophan (¹⁵N-labeled indole) | The indole nitrogen (N1) of the tryptamine unit that acts as the nucleophile in the dimerization. alfa-chemistry.com | Differentiates the roles of the two tryptophan units in the N-C bond formation. |

| L-Proline (¹³C-labeled backbone) | Carbons of the proline residue in the peptide ring | Confirms L-proline as a direct building block. |

| L-Alanine (¹³C-labeled backbone) | Carbons of the alanine (B10760859) residue in the peptide ring | Confirms L-alanine as a direct building block. |

| L-Leucine (¹³C-labeled backbone) | Carbons of the leucine (B10760876) residue in the peptide ring | Confirms L-leucine as a direct building block. |

Challenges in Elucidating Complex Marine Natural Product Biosynthesis

The elucidation of the biosynthetic pathways of complex marine natural products like this compound is fraught with significant challenges. These obstacles are a primary reason why the biosynthesis of many such molecules remains hypothetical.

A major hurdle is the difficulty in obtaining large quantities of the source organism. foodb.ca Marine sponges are often not amenable to aquaculture, and wild collection can be unsustainable and yield only minuscule amounts of the desired compound. foodb.ca Furthermore, many marine natural products are believed to be produced not by the sponge itself, but by symbiotic microorganisms living within the sponge tissue. wikipedia.orgnaturalproducts.net Identifying and culturing the correct symbiont from this complex microbial consortium is an exceptionally difficult task, as most marine microbes cannot be grown under standard laboratory conditions. foodb.ca

The structural complexity of the molecules themselves poses another barrier. nih.gov The initial structural elucidation can be challenging, and cases of misassigned structures for marine natural products are not uncommon, which can derail biosynthetic investigations. nih.govthermofisher.com Finally, the biosynthetic pathways in marine organisms often involve novel enzymes and unprecedented chemical reactions that have no counterparts in terrestrial organisms, requiring new approaches to discover and characterize them. foodb.cathermofisher.com Overcoming these challenges requires a synergistic combination of techniques, including advanced spectroscopy, chemical synthesis, and increasingly, metagenomic analysis to mine the genetic blueprints of the sponge and its symbionts for the biosynthetic genes responsible. nih.goviarc.fr

Chemical Modification, Analogue Synthesis, and Derivatization for Research

Design and Synthesis of Structural Analogues of Kapakahine B

The total synthesis of this compound has been a significant achievement, enabling access to larger quantities than available from natural sources. nih.govscripps.edu Early total syntheses of Kapakahines B and F were reported, highlighting the challenges associated with constructing the complex tetracyclic indole-centered moiety and the macrocycle. organic-chemistry.org A key aspect of these syntheses involved the formation of the α-carboline system, a challenging structural motif. nih.govfrontiersin.org Strategies have included oxidative coupling reactions and dynamic equilibration of complex late-stage intermediates. nih.govcapes.gov.br

The design of structural analogues aims to explore the relationship between the compound's structure and its biological activity, as well as to potentially identify compounds with improved properties. Given that the only structural difference between the moderately cytotoxic this compound and the weakly cytotoxic Kapakahine F is a single amino acid residue addition in this compound, analogue synthesis around this region is of particular interest. scripps.edunih.gov The development of scalable synthetic routes is essential for the efficient production of this compound and its analogues for comprehensive research. scripps.eduu-tokyo.ac.jp

Researchers have employed various methodologies for constructing the core scaffold of this compound and related structures. These include palladium-catalyzed heteroannulation reactions for the synthesis of tryptophan analogues, a key building block for kapakahines. acs.org The challenges in synthesizing the α-carboline system have led to the development of different synthetic strategies, including those involving the conversion of pyrroloindoline architecture into the α-carboline system. nih.govpitt.edu

Strategies for Derivatization for Probe Development

Derivatization of this compound and its analogues is essential for creating chemical probes to investigate their cellular localization and identify their biological targets. mdpi.com The limited availability of natural products often makes small-scale preparation procedures for probe development highly valuable. mdpi.com

Fluorescently Labeled Chemical Probes for Subcellular Localization

Fluorescently labeled probes are powerful tools for visualizing the distribution of natural products within cells. mdpi.com For kapakahines, fluorescent probes have been prepared by derivatization at free amino groups using fluorescent dyes, such as those with N-hydroxysuccinimide (NHS) activated esters. mdpi.comnih.gov For instance, fluorescently labeled Kapakahine A and F probes have been successfully prepared and used to stain cancer cells, allowing for the visualization of their intracellular localization. mdpi.comnih.gov Studies have shown that fluorescently labeled Kapakahine A localizes within the mitochondria in P388 murine leukemia cells. nih.gov Another study using a fluorescent probe of Kapakahine E, an analogue, indicated localization in the Golgi apparatus in certain cancer cells. nih.govresearchgate.net

Data on the preparation of fluorescently labeled kapakahines:

| Compound | Fluorescent Dye Used | Derivatization Site | Cell Staining Observed | Localization |

| Kapakahine A | 5- or 6-SFX (NHS esters) mdpi.comnih.gov | Free amino group | Yes mdpi.comnih.gov | Mitochondria nih.gov |

| Kapakahine F | 5- or 6-SFX (NHS esters) mdpi.comnih.gov | Free amino group | Weak mdpi.com | Not clearly defined |

| Kapakahine E | Coumarin nih.govresearchgate.netnih.gov | Free amino group | Yes nih.govresearchgate.netnih.gov | Golgi apparatus nih.govresearchgate.net |

Affinity Bead-Linked Chemical Probes for Target Identification

Affinity bead-linked chemical probes are crucial for the identification of the molecular targets of bioactive natural products through pull-down assays. mdpi.comresearchgate.net These probes are typically prepared by coupling the natural product or its analogue to a solid support, such as beads, often via a linker. researchgate.netfrontiersin.org The same reaction conditions used for fluorescent labeling, which involve reaction with amino groups, can potentially be applied to prepare chemical probes linked to beads with active ester modification on the surface. mdpi.com This approach allows for the immobilization of the kapakahine scaffold, enabling the capture of interacting proteins or other biomolecules from cell lysates or tissue extracts. Research on Kapakahine A has utilized linker-conjugated probes to identify mitochondrial inner membrane proteins like PHB1, PHB2, and ANT2 as potential interaction partners. researchgate.net

Synthetic Accessibility and Diversification of this compound Scaffolds

The synthetic accessibility of the this compound scaffold is a critical factor for enabling comprehensive research, including the synthesis of a diverse library of analogues. The development of efficient and scalable total synthesis routes has been a major focus to overcome the limitations of isolating the compound from its natural source. scripps.eduu-tokyo.ac.jp

The unique structural features of kapakahines, including the α-carboline system and the twisted macrocycle, present significant synthetic challenges. organic-chemistry.orgu-tokyo.ac.jp However, the successful total syntheses have demonstrated that these challenges can be addressed through innovative chemical methodologies. nih.govcapes.gov.br

Diversification of the this compound scaffold involves introducing variations to the core structure to generate a range of related compounds. This can be achieved through late-stage functionalization of the synthesized scaffold or by incorporating modified amino acid building blocks during the synthesis. nsf.gov The aim of diversification is to explore the structure-activity relationships in detail and to potentially discover analogues with enhanced potency, altered selectivity, or improved pharmacokinetic properties. The relatively inactive Kapakahine F, which differs from this compound by a single amino acid residue, has been highlighted as a potential starting point for generating a library of new compounds through chemical manipulation at the site of difference. scripps.edu This suggests that specific positions on the kapakahine scaffold are amenable to modification for generating diverse analogues.

The development of modular synthetic approaches can further facilitate the diversification process, allowing for the efficient generation of multiple analogues from common intermediates. frontiersin.org Electrochemical methods have also shown promise for the diversification of heterocyclic indolines, a structural motif present in kapakahines. researchgate.net

The ongoing efforts in developing more efficient and versatile synthetic routes to the this compound scaffold and exploring diversification strategies are crucial for fully understanding its biological activities and therapeutic potential.

Structure Activity Relationship Sar Studies of Kapakahine B and Its Analogues

In Vitro Structure-Activity Relationship Analysis of Kapakahine B and Congeners

In vitro studies are fundamental to dissecting the SAR of this compound and its related compounds, known as congeners. These analyses involve synthesizing or isolating analogues with specific structural modifications and evaluating their biological activity compared to the parent compound. This allows researchers to pinpoint which parts of the molecule are essential for its function. In vitro SAR analysis of this compound and its congeners has been a subject of research. wikipedia.orgnih.govnih.gov

Correlating Structural Variations (e.g., amino acid residues) with Modulated Biological Responses

Variations in the amino acid sequence and composition of cyclic peptides like this compound can significantly impact their biological activity. Studies on Kapakahine analogues have explored how changes in specific amino acid residues modulate their biological responses. The SAR of Kapakahines has been discussed, focusing on the influence of amino acid residues. These studies aim to correlate specific amino acid substitutions or modifications with observed changes in potency or efficacy in biological assays.

Comparative SAR Analysis with Less Active Analogues (e.g., Kapakahine F)

Comparing the biological activity of this compound with less active analogues, such as Kapakahine F, is a crucial aspect of SAR studies. These comparisons help to identify the structural differences that account for the observed variations in potency. Kapakahine F is reported to be less potent than this compound. Comparative SAR analysis with less active analogues like Kapakahine F has been conducted. Studies have compared the activity of this compound and F against certain cell lines, indicating that Kapakahine F is less potent. Structural differences between this compound and F, particularly concerning the macrocycle and the α-carboline, are believed to contribute to their differing activities.

Computational Approaches to SAR

Computational methods complement experimental in vitro SAR studies by providing theoretical insights into the relationship between structure and activity. These approaches can help predict the activity of potential analogues, understand binding interactions with biological targets, and guide the design of new compounds.

Ligand-Based and Structure-Based Computational Models for SAR Analysis

Both ligand-based and structure-based computational models are employed in the SAR analysis of compounds like this compound. Ligand-based approaches utilize the structural information of known active and inactive compounds to build models that can predict the activity of new molecules based on their similarity to the known compounds. Structure-based approaches, on the other hand, rely on the three-dimensional structure of the biological target (e.g., a protein) and the ligand to simulate their interaction and predict binding affinity and activity. Computational methods have been used in SAR studies of Kapakahines. Ligand-based and structure-based computational models are utilized for SAR analysis. These computational techniques, including docking studies, provide valuable information for understanding the molecular basis of Kapakahine activity and for the rational design of analogues with improved properties. Conceptual Density Functional Theory (CDFT) has also been explored as a framework for characterizing the electronic structure and reactivity of Kapakahines, offering insights relevant to their potential biological interactions.

Mechanistic Investigations of Biological Activity of Kapakahine B

Cellular and Molecular Targets of Action

Kapakahine B, a cyclic peptide isolated from the marine sponge Cribrochalina olemda, has demonstrated a range of biological activities that have prompted investigations into its mechanisms of action at the cellular and molecular levels. acs.orgmdpi.com These studies aim to identify the specific targets and pathways through which this compound exerts its effects.

In Vitro Studies on Anti-Leukemia Activity

This compound has shown notable cytotoxic activity against various leukemia cell lines in laboratory settings. Initial reports highlighted its modest anti-leukemia activity against P388 murine leukemia cells, with a reported IC50 value of 5.4 μM. acs.orgnih.gov This finding has been a driving force for further research into its potential as an anti-cancer agent. nih.govacs.org The cytotoxicity of this compound has been observed to be dose- and time-dependent in human leukemia K562 cells. biomolther.org

Comparisons with other related kapakahine compounds have provided some insight. For instance, kapakahine F, which is structurally similar but lacks a phenylalanine residue, is reported to be inactive, suggesting the importance of this amino acid for its anti-leukemia effects. acs.org While the precise molecular interactions underlying its cytotoxicity are still under investigation, these in vitro studies establish a clear basis for its anti-leukemic properties. bioone.org

Table 1: In Vitro Cytotoxicity of this compound and Related Compounds against Leukemia Cell Lines

| Compound | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| This compound | P388 murine leukemia | 5.4 µM (or 5.4 µg/mL) | acs.orgnih.gov |

| Kapakahine A | P388 murine leukemia | 5.0 µg/mL | nih.gov |

| Kapakahine C | P388 murine leukemia | 5.0 µg/mL | nih.gov |

| Kapakahine F | P388 murine leukemia | Inactive | acs.org |

Investigation of Antimalarial Effects against Plasmodium falciparum

In addition to its anti-leukemia activity, this compound has been investigated for its potential as an antimalarial agent. Studies have demonstrated its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. bioone.orgresearchgate.net Research has shown that this compound exhibits activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of the parasite. bioone.org

Interestingly, the antimalarial effects of this compound appear to be selective for certain parasite clones, with more pronounced activity against the Dd2 strain. bioone.orgbioone.org While the IC50 values for this compound are generally higher than that of the standard antimalarial drug artemisinin, its potency is considered sufficient to warrant further investigation as a potential drug lead. bioone.orgresearchgate.net In silico studies have explored the binding affinity of this compound to P. falciparum phosphoethanolamine methyltransferase (PfPMT), suggesting it as a potential target. warmadewa.ac.id However, these computational findings require experimental validation. warmadewa.ac.idwarmadewa.ac.id

Table 2: Antimalarial Activity of this compound against Plasmodium falciparum Strains

| Compound | P. falciparum Strain | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | 3D7 (chloroquine-sensitive) | Data not specified | bioone.orgbioone.org |

| Dd2 (chloroquine-resistant) | Selectively active | bioone.orgbioone.org |

Exploration of Enzyme Inhibition Profiles (e.g., Topoisomerase I, Protein Phosphatase 2A)

Preliminary investigations into the enzymatic targets of the kapakahine family have been conducted. Some studies have suggested that certain kapakahines may act through mechanisms such as the inhibition of topoisomerase I. mdpi.com Topoisomerases are enzymes crucial for managing DNA topology during replication and transcription, and their inhibition is a known strategy for anticancer drugs. nih.govwikipedia.orgfrontiersin.org

Furthermore, Kapakahine A, a related compound, was found to exhibit a modest 15% inhibition of Protein Phosphatase 2A (PP2A) at a concentration of 30 μM. nih.gov PP2A is a key serine/threonine phosphatase involved in regulating various cellular processes, including cell cycle and DNA replication, and its inhibition can impact cancer cell survival. nih.gov While direct and comprehensive studies on this compound's specific inhibitory profile against these and other enzymes are still needed, these initial findings point towards potential enzymatic targets that warrant further exploration.

Protein Interaction Studies (e.g., Prohibitin 1 (PHB1), Prohibitin 2 (PHB2), Adenine Nucleotide Translocase 2 (ANT2))

The identification of specific protein binding partners is crucial for understanding a compound's mechanism of action. Prohibitins (PHB1 and PHB2) are highly conserved proteins that form a ring-like complex in the inner mitochondrial membrane, playing roles in mitochondrial biogenesis, structure, and cell signaling. embopress.orgtavernarakislab.gr They are known to interact with various other proteins within the mitochondria. uniprot.orguniprot.org

The mitochondrial complex involving PHB2 has been shown to include Prohibitin 1 (PHB1) and Adenine Nucleotide Translocase 2 (ANT2). nih.gov Given that this compound has been observed to induce mitochondrial fragmentation and apoptosis, investigating its potential interaction with proteins like prohibitins and ANT2 is a logical step in elucidating its mechanism. plos.org Direct protein interaction studies are necessary to confirm whether this compound binds to and modulates the function of these mitochondrial proteins.

Cellular Pathway Modulation by this compound (e.g., Mitochondrial Fragmentation, Apoptosis Induction)

A significant aspect of this compound's biological activity appears to be its ability to modulate fundamental cellular pathways, particularly those related to mitochondrial function and programmed cell death (apoptosis).

The induction of mitochondrial fragmentation is a key observation. plos.org Mitochondria are dynamic organelles that constantly undergo fusion and fission, and a shift towards fragmentation is often associated with the onset of apoptosis. nih.govfrontiersin.org This process is regulated by proteins such as Dynamin-related protein 1 (Drp1). plos.org The fragmentation of mitochondria can lead to the release of pro-apoptotic factors, ultimately triggering the caspase cascade and cell death. embopress.orgmdpi.com

Studies on other compounds have shown that the induction of mitochondrial fragmentation and subsequent apoptosis can be an effective anti-cancer mechanism, particularly in chemoresistant cells. plos.org The observation that this compound induces apoptosis in leukemia cells aligns with its ability to cause mitochondrial fragmentation. mdpi.combiomolther.org This suggests that the mitochondrial pathway of apoptosis is a primary mechanism through which this compound exerts its cytotoxic effects. frontiersin.org

Biochemical Assay Development for Activity Profiling

To further characterize the biological activity of this compound and to facilitate the discovery of more potent analogs, the development of robust biochemical and cell-based assays is essential. nih.govnih.gov Such assays are crucial for high-throughput screening (HTS) and for elucidating structure-activity relationships (SAR). myotonic.org

The development of fluorescently labeled chemical probes derived from kapakahines represents a significant step in this direction. researchgate.netresearchgate.net These probes can be used in cell imaging studies to visualize the subcellular localization of the compound, providing clues about its site of action. acs.org For instance, fluorescent probes of related compounds have been used to show accumulation in the mitochondria, which is consistent with the observed effects on mitochondrial function. researchgate.netacs.org

Furthermore, pull-down assays using biotinylated derivatives of a compound can identify its direct binding partners within the cell. researchgate.netacs.org The establishment of such biochemical assays, along with cell viability and apoptosis assays, provides a comprehensive toolkit for profiling the activity of this compound and for guiding future drug development efforts. nih.govmyotonic.org

Computational and Theoretical Chemistry Studies of Kapakahine B

Molecular Modeling and Docking Studies

Molecular modeling and docking studies play a crucial role in understanding the potential interactions of Kapakahine B with biological targets. One such study investigated the activity of compounds from the sponge Niphates olemda, including this compound, against Plasmodium falciparum phosphoethanolamine methyltransferase (PfPMT) through an in silico approach warmadewa.ac.id. Molecular docking analysis was conducted to observe the binding capability of these active compounds to the target protein PfPMT warmadewa.ac.id. The prediction of the interaction strength between receptors and ligands is typically observed from the binding affinity value, where a more negative value indicates a stronger interaction warmadewa.ac.id. In this specific study, this compound, along with Kapakahine A, Kapakahine F, and Niphateolide A, showed better binding affinity compared to artemisinin, suggesting potential antimalarial activity warmadewa.ac.id. However, the study noted that no common inhibited residues were identified in the binding site of this compound when compared to artemisinin's interaction with PfPMT warmadewa.ac.id.

Quantum Chemical Calculations (e.g., Conceptual Density Functional Theory (CDFT)-based Computational Peptidology)

Quantum chemical calculations, particularly those based on Conceptual Density Functional Theory (CDFT), offer a powerful framework for characterizing the electronic structure, reactivity, and physicochemical behavior of compounds like this compound mdpi-res.commetabolomicsworkbench.orgsmujo.id. The CDFT-based Computational Peptidology (CDFT-CP) approach provides insights into global and local reactivity patterns, which are useful for predicting molecular stability, interaction propensity, and drug-like features mdpi-res.com. This methodology has been applied to analyze the Kapakahines A–G, including this compound mdpi-res.com. The computational models used in these studies are often validated for their adherence to principles like the "Koopmans in DFT" (KID) approach mdpi-res.com.

Analysis of Electronic Structure and Reactivity Descriptors (e.g., electrophilicity, hyperhardness)

Analysis of the electronic structure of this compound using quantum chemical methods provides crucial reactivity descriptors. Global reactivity descriptors such as electronegativity (χ), global hardness (η), global softness (S), and global electrophilicity (ω) are calculated to understand the molecule's behavior mdpi-res.com.

For this compound, studies have reported its electronegativity (χ) and global softness (S) values mdpi-res.com. Electronegativity is related to a molecule's tendency to attract electrons, while global softness, the inverse of hardness, indicates its polarizability and reactivity towards accepting electrons mdpi-res.com. This compound exhibits relatively high stability based on its electronegativity value mdpi-res.com. Its global softness falls within a range observed for other Kapakahines analyzed in computational studies mdpi-res.com.

Global electrophilicity (ω) is another key descriptor used to assess a molecular system's reactivity towards electron-donating species mdpi-res.com. In CDFT, it is defined as a function of the chemical potential and global hardness of the system mdpi-res.com. Kapakahines, including this compound, display varying electrophilicity values, suggesting different electron-accepting capabilities that can impact interactions with biological macromolecules mdpi-res.com.

The molecular electrostatic potential (MEP) is also a crucial concept derived from computational chemistry, providing valuable insights into the charge distribution and reactivity of a molecule mdpi-res.com. MEP maps visualize regions of positive, negative, and neutral potential, corresponding to areas of electrostatic attraction or repulsion mdpi-res.com. These maps are useful for predicting reactive sites and interactions with other molecules mdpi-res.com.

Conformational Analysis and Dynamic Simulations of this compound

Conformational analysis of this compound is an important aspect of understanding its flexibility and how its three-dimensional structure might influence its interactions. Computational studies often involve optimizing the molecular structures of compounds like this compound to determine their lowest energy conformations mdpi-res.com. The optimized molecular structures provide a basis for analyzing the preferred spatial arrangement of atoms in the molecule mdpi-res.com. While the provided search results mention conformational analysis and dynamic simulations in the context of other peptides and systems warmadewa.ac.id, detailed reports specifically on molecular dynamic simulations of this compound were not found within the provided snippets. Conformational analysis based on optimized structures is a standard part of the quantum chemical studies performed on Kapakahines mdpi-res.com.

Prediction of Molecular Interactions and Binding Affinities (excluding direct ADMET)

Computational methods are employed to predict the nature of molecular interactions and estimate binding affinities between this compound and potential target molecules. As mentioned in Section 8.1, molecular docking studies have been performed to assess the binding of this compound to Plasmodium falciparum phosphoethanolamine methyltransferase (PfPMT) warmadewa.ac.id. These studies predict the strength of the interaction through binding affinity values warmadewa.ac.id. The results indicated that this compound had a better binding affinity to PfPMT compared to artemisinin, suggesting a favorable interaction at the molecular level warmadewa.ac.id. This prediction of binding affinity is a key outcome of molecular interaction studies, providing theoretical support for potential biological activity.

Future Directions and Methodological Advancements in Kapakahine B Research

Development of Next-Generation Synthetic Strategies for Scalability and Efficiency

The scarcity of Kapakahine B from its natural source has historically impeded comprehensive research. scripps.edu Early total syntheses of this compound and related kapakahines, such as Kapakahine F, were significant achievements, enabling access to gram quantities of these compounds. scripps.educapes.gov.brorganic-chemistry.org These syntheses often involved key transformations like oxidative N-C bond formation to set crucial quaternary centers with stereocontrol and unique strategies for constructing twisted macrocycles. capes.gov.brorganic-chemistry.org

Future directions in this compound synthesis will focus on developing even more scalable and efficient strategies. This involves exploring novel reaction methodologies, optimizing existing routes to reduce steps and improve yields, and potentially utilizing flow chemistry or automated synthesis techniques to facilitate larger-scale production. The goal is to make this compound and its analogues readily available for extensive biological evaluation and preclinical studies. The concept of "natural product synthesis in the age of scalability" emphasizes the importance of developing routes that yield substantial material to enable comprehensive investigations, such as structure-activity relationship studies and potential commercial production. nih.gov

Application of Advanced Chemical Biology Tools for Mechanistic Elucidation

Despite indications of cytotoxic and antitumor activities, the precise biological targets and mechanisms of action of this compound remain largely unknown. mdpi.com Advanced chemical biology tools offer powerful approaches to unraveling these mysteries.

One promising avenue involves the use of chemical probes. Fluorescently labeled kapakahine analogues can be synthesized to visualize their localization within cells, providing insights into their cellular distribution and potential sites of action. mdpi.comnih.govresearchgate.net Studies with fluorescently labeled Kapakahine A, for instance, have shown localization in the cytoplasm, suggesting potential interactions with cytoplasmic components. mdpi.com

Affinity-based probes, where this compound or its analogues are immobilized on a solid support, can be used in pull-down experiments to isolate and identify interacting proteins or other biomolecules within cell lysates. nih.gov Subsequent analysis using techniques like mass spectrometry (LC/MS/MS) can help pinpoint potential protein targets. nih.gov

Activity-based protein profiling (ABPP) is another technique that could be applied to identify enzymes or protein classes that this compound interacts with covalently or non-covalently. acs.org Computational chemistry, particularly Conceptual Density Functional Theory (CDFT), can also provide valuable theoretical groundwork for understanding the electronic structure, reactivity, and potential interactions of this compound with biological systems. mdpi.comdntb.gov.ua Integrating these chemical biology approaches will be essential for a comprehensive understanding of how this compound exerts its biological effects at the molecular level.

Exploration of Novel Biological Activities

While initial research highlighted the anti-leukemia potential of kapakahines, including this compound, their full spectrum of biological activities is likely much broader. scripps.edumdpi.com Future research should explore novel biological activities beyond cytotoxicity.

Given their marine origin, investigations into potential antimicrobial (antibacterial and antifungal) activities are warranted, as some kapakahines have shown such effects. mdpi.com The unique structural features of this compound may also lend themselves to interactions with other biological pathways or targets not yet explored. High-throughput screening platforms, such as those offered by chemical biology consortia, can be utilized to screen this compound against diverse biological targets and pathways, potentially revealing new therapeutic applications. scilifelab.se Exploration could also include investigating effects on immune modulation, neuroactivity, or other disease-relevant processes. Studies have already begun to explore the antimalarial activity of this compound and other kapakahines against Plasmodium falciparum. bioone.org

Rational Design of this compound Analogues Based on SAR and Computational Insights

Understanding the relationship between the chemical structure of this compound and its biological activity (Structure-Activity Relationship, SAR) is crucial for the rational design of analogues with improved potency, selectivity, or pharmacokinetic properties. nih.govnih.govmdpi.com

SAR studies involve synthesizing and testing a series of modified this compound structures to determine how specific changes to the molecule affect its biological activity. This requires efficient synthetic routes to access various analogues. nih.gov

Collaborative Research Frameworks in Marine Natural Product Chemistry

Advancing research on complex marine natural products like this compound requires interdisciplinary collaboration. Collaborative research frameworks bringing together marine biologists, chemists, pharmacologists, computational scientists, and clinicians are essential.

Marine biologists and ecologists play a vital role in the sustainable collection and identification of marine organisms producing these compounds. Chemists are crucial for isolation, structural elucidation, and synthesis. Pharmacologists and biologists are needed for bioactivity screening and mechanistic studies. Computational scientists provide valuable tools for understanding structure-activity relationships and predicting biological interactions. Clinicians can contribute to evaluating potential therapeutic applications.

Collaborative initiatives and consortia focused on marine natural product discovery and development can facilitate the sharing of resources, expertise, and data, accelerating the pace of research on compounds like this compound. scilifelab.se These frameworks can also address challenges related to the supply of rare marine natural products through advancements in aquaculture or sustainable collection methods.

By fostering collaboration, the marine natural product chemistry field can more effectively unlock the potential of compounds like this compound for the development of new therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.